3,3,3-Trifluoro-l-alanine
Overview
Description
Trifluoroalanine, also known as 3,3,3-trifluoroalanine, is an organic compound belonging to the class of d-alpha-amino acids. It is characterized by the presence of three fluorine atoms attached to the alpha carbon of the alanine molecule, making it a fluorinated analog of alanine. The chemical formula for trifluoroalanine is C3H4F3NO2, and it has a molecular weight of approximately 143.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of non-racemic 3,3,3-trifluoroalanine can be achieved through a highly stereoselective enantiodivergent method. This involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reduction can be carried out using reagents such as 9-BBN or DIBAH .
Industrial Production Methods
While specific industrial production methods for trifluoroalanine are not extensively documented, the general approach involves the use of readily available or commercial starting materials, such as trifluoropyruvic esters . The process typically includes steps like the Staudinger reaction and subsequent reduction and hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Trifluoroalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of trifluoroalanine can yield different products depending on the reducing agents used.
Substitution: The fluorine atoms in trifluoroalanine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as 9-BBN and DIBAH are commonly used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of trifluoroalanine can lead to the formation of various diastereomeric sulfinamides .
Scientific Research Applications
Trifluoroalanine has several scientific research applications, including:
Mechanism of Action
Trifluoroalanine exerts its effects by acting as a mechanism-based inactivator of certain enzymes. For example, it inactivates Escherichia coli tryptophan indole-lyase and tryptophan synthase by forming a covalent bond with the enzyme’s active site, leading to irreversible inhibition . The molecular targets and pathways involved include pyridoxal-phosphate dependent enzymes .
Comparison with Similar Compounds
Similar Compounds
Fluoroalanine: Another fluorinated analog of alanine with similar properties.
Trifluoromethylalanine: A compound with a trifluoromethyl group attached to the alpha carbon.
Difluoroalanine: A compound with two fluorine atoms attached to the alpha carbon.
Uniqueness
Trifluoroalanine is unique due to its three fluorine atoms, which impart distinct chemical and biological properties. Its ability to act as a mechanism-based inactivator of specific enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-3,3,3-trifluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQKIDUCWWIBW-PVQJCKRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H](C(=O)O)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938535 | |
Record name | 3,3,3-Trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17463-43-3, 127127-25-7 | |
Record name | 3,3,3-Trifluoroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017463433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127127257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3,3-Trifluoroalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40938535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUOROALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT6AV26MM7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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